molecular formula C10H16O2 B165384 10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one CAS No. 136230-43-8

10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one

Cat. No. B165384
M. Wt: 168.23 g/mol
InChI Key: ZQJNEWFZYVDTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one, commonly known as muscone, is a naturally occurring compound found in the musk gland of male musk deer. It is a bicyclic ketone with a strong, pleasant odor that has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of muscone is not fully understood, but it is believed to act through various pathways in the body. Muscone has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

Muscone has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and increase insulin sensitivity. Muscone has also been shown to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using muscone in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. Muscone also has a strong, pleasant odor, which makes it useful in sensory studies. However, one limitation of using muscone in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several potential future directions for research on muscone. One area of interest is its potential use as a natural insect repellent. Muscone has been shown to repel mosquitoes and other insects, and further research could lead to the development of new natural insect repellents. Another area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of muscone and its potential therapeutic effects.

Synthesis Methods

Muscone can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce muscone from starting materials such as cyclohexanone and methyl vinyl ketone. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce muscone from precursors such as muscone lactone.

Scientific Research Applications

Muscone has shown potential therapeutic effects in various scientific studies. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Muscone has also been shown to improve cognitive function and memory in animal studies. Additionally, muscone has been investigated for its potential use as a natural insect repellent.

properties

CAS RN

136230-43-8

Product Name

10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C10H16O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h2-3,9H,4-8H2,1H3

InChI Key

ZQJNEWFZYVDTOV-UHFFFAOYSA-N

SMILES

CC1CCC=CCCCC(=O)O1

Canonical SMILES

CC1CCC=CCCCC(=O)O1

synonyms

10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one

Origin of Product

United States

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